An In-depth Technical Guide to 1-(9H-purin-6-yl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Biological Potential
An In-depth Technical Guide to 1-(9H-purin-6-yl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Biological Potential
This guide provides a comprehensive technical overview of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. By integrating established synthetic methodologies with an analysis of the biological activities of structurally related molecules, this document serves as a vital resource for professionals engaged in the development of novel therapeutics.
Introduction: The Scientific Rationale
The convergence of the purine scaffold and the piperidine ring presents a compelling strategy in modern drug design. Purine derivatives are fundamental to numerous biological processes and are the core of various approved drugs, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory effects[1][2]. The purine ring system is a ubiquitous motif in nature, forming the building blocks of nucleic acids and key coenzymes. Its planar structure and hydrogen bonding capabilities allow for diverse interactions with biological targets.
The piperidine moiety, a saturated heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing drug-target interactions. The incorporation of a carboxylic acid group on the piperidine ring introduces a key functional handle for modulating physicochemical properties such as solubility and for establishing additional interactions with biological targets.
The strategic combination of these two pharmacophores in 1-(9H-purin-6-yl)piperidine-4-carboxylic acid is anticipated to yield a molecule with significant therapeutic potential. This guide will delineate a plausible synthetic pathway, discuss its structural and physicochemical properties, and explore its potential biological activities based on the extensive literature on related compounds.
Synthesis and Mechanism
The synthesis of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid can be logically approached through the nucleophilic aromatic substitution of a halogenated purine with piperidine-4-carboxylic acid. 6-Chloropurine is a readily available and commonly used starting material for the synthesis of 6-substituted purine derivatives[3][4].
Proposed Synthetic Protocol
Reaction: Nucleophilic Aromatic Substitution
Starting Materials:
-
6-Chloropurine
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Step-by-Step Methodology:
-
To a solution of piperidine-4-carboxylic acid (1.2 equivalents) in DMF, add DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the carboxylate salt and deprotonation of the piperidine nitrogen.
-
Add 6-chloropurine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute aqueous solution of hydrochloric acid (1M HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 1-(9H-purin-6-yl)piperidine-4-carboxylic acid.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SNAr reaction.
-
Base: A non-nucleophilic organic base such as DIPEA or TEA is used to neutralize the HCl generated during the reaction and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. An excess is used to drive the reaction to completion.
-
Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient purine ring.
-
Work-up: Acidification of the reaction mixture protonates the carboxylic acid and the purine ring, leading to the precipitation of the desired product, which is expected to have lower solubility in the acidic aqueous medium.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-(9H-purin-6-yl)piperidine-4-carboxylic acid.
Structural Elucidation and Physicochemical Properties
Spectroscopic Data (Predicted)
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the purine protons (typically in the δ 8.0-9.0 ppm range), protons on the piperidine ring (in the δ 1.5-4.0 ppm range), and a broad signal for the carboxylic acid proton (typically > δ 10 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the purine ring (in the δ 140-160 ppm range), the piperidine ring (in the δ 25-55 ppm range), and the carbonyl carbon of the carboxylic acid (in the δ 170-180 ppm range). |
| Mass Spectrometry (HRMS) | An accurate mass measurement corresponding to the molecular formula C₁₁H₁₃N₅O₂. |
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₃N₅O₂ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and in aqueous base. Limited solubility in water and non-polar organic solvents. |
| pKa | The carboxylic acid will have a pKa around 4-5. The purine ring will have both acidic and basic pKa values. |
Potential Biological Activities and Mechanism of Action
The biological activity of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid is likely to be influenced by both the purine and the N-aryl piperidine carboxylic acid moieties. Numerous 6-substituted purine derivatives have been reported to possess a wide array of biological activities.
Kinase Inhibition
A significant number of purine-based molecules are known to function as kinase inhibitors by competing with ATP for the active site of the enzyme. The purine scaffold mimics the adenine base of ATP. It is plausible that 1-(9H-purin-6-yl)piperidine-4-carboxylic acid could exhibit inhibitory activity against various kinases implicated in cancer and inflammatory diseases. For instance, related purine derivatives have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation[2].
Cytotoxic and Antitumor Activity
The antiproliferative and cytotoxic effects of 6-substituted purines against various cancer cell lines are well-documented[1][2]. These effects are often mediated through the induction of apoptosis and cell cycle arrest. The specific piperidine-4-carboxylic acid substituent may influence the compound's cell permeability, target selectivity, and overall potency.
Potential Signaling Pathway
Caption: Hypothetical kinase inhibition by the target molecule.
Conclusion and Future Directions
1-(9H-purin-6-yl)piperidine-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations. Based on the extensive literature on related purine and piperidine derivatives, this molecule is predicted to exhibit interesting biological activities, particularly in the areas of oncology and immunology.
Future research should focus on the definitive synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies will be crucial to validate its predicted biological activities and to elucidate its precise mechanism of action. The carboxylic acid functionality also provides a convenient point for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.
References
- Griffith, D. A., et al. (2012). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 55(7), 3058-65.
- Bowden, G. A., et al. (1962). Purine Nucleosides. II. The Preparation of 6-Substituted 9-(Tetrahydro-2-furyl)purines and 6-Substituted 9-(Tetrahydro-2-thienyl)purines as Models of Purine Deoxynucleosides. The Journal of Organic Chemistry, 27(12), 4578-4581.
- Norman, M. H., et al. (2005). Synthesis of purine derivatives.
- Li, Z., et al. (2007). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 51(4), 224-227.
- Polepalli, V., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 234-238.
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
-
PubChem. (n.d.). 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid. Retrieved from [Link]
- Giraud, F., et al. (2021). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 2004-2015.
- Lam, K. S., et al. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 49(1), 139-142.
-
SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Peptides International. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2064-2083.
- Shestakov, A. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7206.
- Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2), 159-164.
- Uvarova, L. N., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Yildiz-Oren, I., et al. (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Journal of Medicinal Chemistry, 55(7), 3058-65.
- Koufaki, M., et al. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry, 20(19), 5948-56.
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
- S. S. L. G, et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486.
- Uvarova, L., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Bartoszak-Adamska, E., et al. (2015). Structural and spectroscopic properties of piperidinium-4-carboxylic acid hydrogen squarate.
- Simonian, A. L., et al. (2016). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 8541249.
Sources
- 1. Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. mdpi.com [mdpi.com]
- 5. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Isonipecotic acid - Wikipedia [en.wikipedia.org]
